![molecular formula C12H7BrCl2O2 B2850980 2-Bromo-1-[5-(2,4-dichlorophenyl)-2-furyl]-1-ethanone CAS No. 338756-71-1](/img/structure/B2850980.png)
2-Bromo-1-[5-(2,4-dichlorophenyl)-2-furyl]-1-ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1-[5-(2,4-dichlorophenyl)-2-furyl]-1-ethanone is a brominated aromatic ketone with a furan ring and a dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process starting from 2,4-dichlorophenol. The initial step involves the formation of a furan ring through a cyclization reaction. Subsequent bromination and acylation steps yield the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of the corresponding bromo-phenol derivative.
Substitution: Substitution reactions at the bromine or chlorine positions can produce a range of substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be employed for substitution reactions.
Major Products Formed:
Oxidation: Brominated phenols and chlorinated phenols.
Reduction: Bromo-phenol derivatives.
Substitution: Various substituted bromo- and chloro-phenyl compounds.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound has shown potential in biological studies, particularly in the development of new pharmaceuticals. Its interactions with biological molecules can be explored for therapeutic applications.
Medicine: Research is ongoing to determine the medicinal properties of this compound. It may have applications in the treatment of various diseases due to its chemical properties.
Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its versatility makes it a valuable component in various industrial processes.
Mechanism of Action
The mechanism by which 2-Bromo-1-[5-(2,4-dichlorophenyl)-2-furyl]-1-ethanone exerts its effects involves its interaction with specific molecular targets. The bromine and chlorine atoms play a crucial role in its reactivity, influencing its binding affinity to biological targets. The furan ring contributes to its stability and reactivity, making it a versatile compound in chemical reactions.
Comparison with Similar Compounds
2-Bromo-1-(2,4-dichlorophenyl)ethanone
2-Bromo-2',4'-dichloroacetophenone
2-Bromo-1-(2,4-dichlorophenyl)vinyl diethyl ester
Uniqueness: 2-Bromo-1-[5-(2,4-dichlorophenyl)-2-furyl]-1-ethanone is unique due to its furan ring, which is not present in the other listed compounds. This structural difference contributes to its distinct chemical properties and reactivity.
Properties
IUPAC Name |
2-bromo-1-[5-(2,4-dichlorophenyl)furan-2-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrCl2O2/c13-6-10(16)12-4-3-11(17-12)8-2-1-7(14)5-9(8)15/h1-5H,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYYLOECUCLSOKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=CC=C(O2)C(=O)CBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrCl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
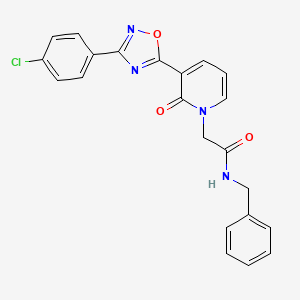
![5-Phenyl-2-(piperidin-1-yl)-[1,3]thiazolo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2850898.png)
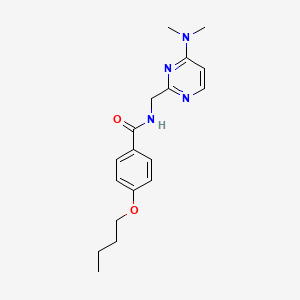
![4-[(Sec-butylsulfanyl)methyl]-5-methyl-2-furoic acid](/img/structure/B2850902.png)
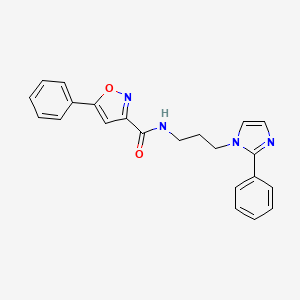
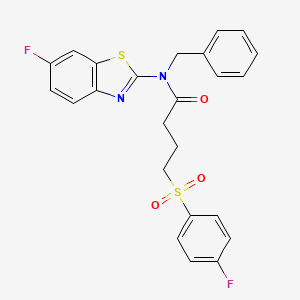
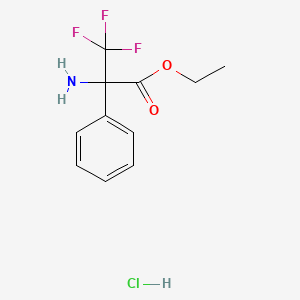
![4-[cyclohexyl(methyl)sulfamoyl]-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2850907.png)
![1-(6-ethylbenzo[d]thiazol-2-yl)-5-(4-fluorophenyl)-4-(furan-2-carbonyl)-3-hydroxy-1H-pyrrol-2(5H)-one](/img/structure/B2850909.png)
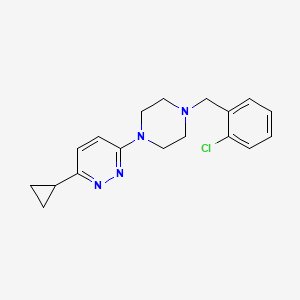
![N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-5-fluoro-2-methoxybenzenesulfonamide](/img/structure/B2850913.png)
![1-[(thiophen-2-yl)methyl]-3-(thiophene-2-sulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B2850916.png)
![(6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)(indolin-1-yl)methanone](/img/structure/B2850918.png)
![3-{[(E)-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]amino}-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2850920.png)
